
4-Chloro-3-cyanopyridine
Overview
Description
4-Chloro-3-cyanopyridine, also known as 4-chloronicotinonitrile, is a chemical compound with the molecular formula C6H3ClN2 and a molecular weight of 138.56 . It is commonly used in research and development .
Synthesis Analysis
The synthesis of 4-Chloro-3-cyanopyridine involves various chemical reactions. For instance, it can undergo a photocatalytic reaction with tertiary aliphatic amines, leading to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives . Another study reported a catalytic protodeboronation of pinacol boronic esters, which can be paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanopyridine can be analyzed using various techniques such as gas-phase electron diffraction and microwave data analysis . The equilibrium structure of the molecule was determined from experimental data for the first time .
Chemical Reactions Analysis
4-Chloro-3-cyanopyridine can participate in various chemical reactions. For example, it can undergo a photocatalytic reaction with tertiary aliphatic amines, leading to the formation of pyridin-4-yl derivatives . Another study reported a catalytic protodeboronation of pinacol boronic esters .
Scientific Research Applications
Anticancer Activity
4-Chloro-3-cyanopyridine has been used in the synthesis of novel 3-cyanopyridine derivatives, which have shown promising cytotoxic activity against various human cancer cell lines . These include prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) . The compounds synthesized from 4-Chloro-3-cyanopyridine were found to be more effective than the standard anticancer drug 5-FU .
Apoptosis Induction
The 3-cyanopyridine derivatives synthesized from 4-Chloro-3-cyanopyridine have been found to induce apoptosis in cancer cells . They cause cell cycle arrest at the G2/M phase and increase the DNA content in the pre-G1 phase . This indicates the incidence of apoptosis, a process of programmed cell death that is often defective in cancer cells .
Survivin Modulation
Survivin is a protein that inhibits apoptosis and regulates cell division. Its overexpression is associated with increased resistance of cancer cells to chemotherapeutic agents and cancer aggressiveness . The 3-cyanopyridine derivatives synthesized from 4-Chloro-3-cyanopyridine have been found to reduce survivin expression through proteasome-dependent survivin degradation .
Inhibitor of Apoptosis Proteins (IAP) Modulation
In addition to survivin, the 3-cyanopyridine derivatives synthesized from 4-Chloro-3-cyanopyridine have been found to decrease the expression of other IAP family proteins: Livin, XIAP, and C-IAP1 . These proteins also play a role in inhibiting apoptosis and promoting cell survival .
Chemical Synthesis
4-Chloro-3-cyanopyridine is used as a starting material in the synthesis of various chemical compounds . Its chloro and cyano groups make it a versatile intermediate in organic synthesis .
Antiproliferative Activity
4-Chloro-3-cyanopyridine has been used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These compounds have shown antiproliferative activity, meaning they can inhibit cell growth and multiplication .
Mechanism of Action
Target of Action
4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .
Mode of Action
The mode of action of 4-Chloro-3-cyanopyridine involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with 4-Chloro-3-cyanopyridine, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Chloro-3-cyanopyridine’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .
Action Environment
The action of 4-Chloro-3-cyanopyridine can be influenced by various environmental factors. For instance, the temperature can affect the reaction of 4-Chloro-3-cyanopyridine with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .
Safety and Hazards
4-Chloro-3-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers
Several papers have been published on 4-Chloro-3-cyanopyridine. For instance, one paper discusses the photocatalytic reaction of 4-Chloro-3-cyanopyridine with tertiary aliphatic amines . Another paper presents a study on the catalytic protodeboronation of pinacol boronic esters .
properties
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyanopyridine | |
CAS RN |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



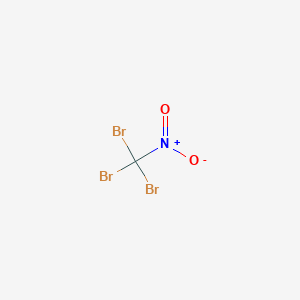
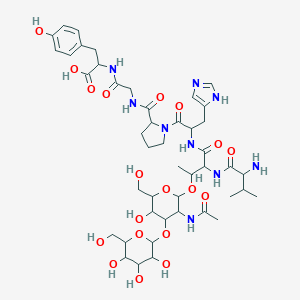

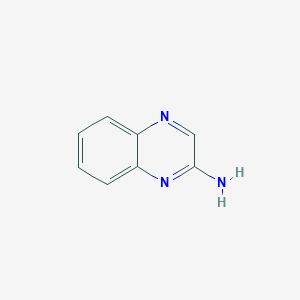
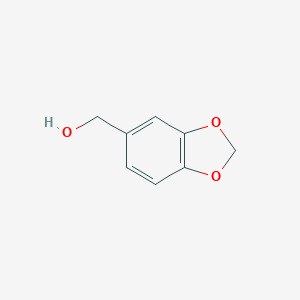
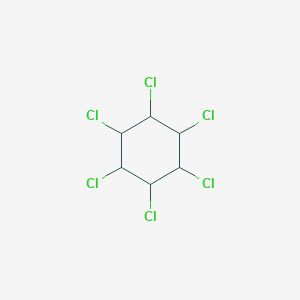

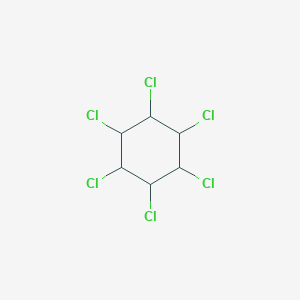
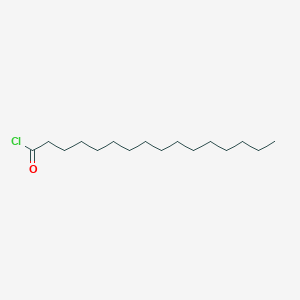
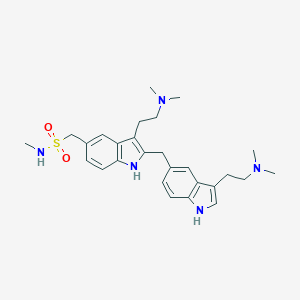
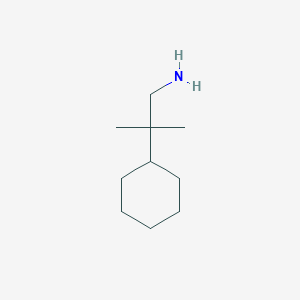

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
